4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-methoxy-3,3-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,4-5(8)9)6(10)11-3/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENLLFGJFVVZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567364 | |

| Record name | 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32980-26-0 | |

| Record name | 1-Methyl 2,2-dimethylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32980-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3,3-dimethyl-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxy-3,3-dimethyl-4-oxobutanoic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available public information on 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. It should be noted that detailed experimental data for this specific compound is limited in peer-reviewed literature and public databases. The information provided herein is intended for research and informational purposes.

Compound Identification and Core Properties

This compound is a mono-ester derivative of 2,2-dimethylsuccinic acid. It belongs to the class of dicarboxylic acid monoesters.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 32980-26-0[1] |

| Molecular Formula | C₇H₁₂O₄[1] |

| Synonyms | 1-Methyl 2,2-dimethylsuccinate, 2,2-Dimethylsuccinic acid 1-methyl ester, 3-Carbomethoxy-3-methylbutanoic Acid[1] |

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of the compound. Experimental data is sparse, and many values are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | PubChem (Computed)[1] |

| Boiling Point | 256 °C at 760 mmHg | Crysdot LLC[2] |

| XLogP3 | 0.5 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 63.6 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

| Complexity | 171 | PubChem (Computed)[1] |

Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed pathway is the nucleophilic acyl substitution reaction of 2,2-dimethylsuccinic anhydride with methanol. This reaction typically proceeds under mild conditions, often with gentle heating or at room temperature, and can be catalyzed by a base or an acid.

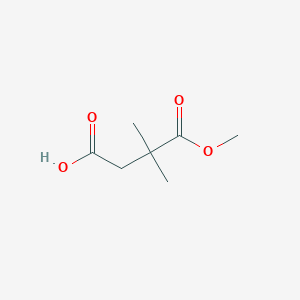

Caption: Proposed synthesis workflow for this compound.

Spectroscopic and Analytical Data

Mass Spectrometry

While experimental mass spectra are not widely published, predicted collision cross-section (CCS) data provides theoretical m/z values for various adducts.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 161.08084 |

| [M+Na]⁺ | 183.06278 |

| [M-H]⁻ | 159.06628 |

| [M+NH₄]⁺ | 178.10738 |

| [M]⁺ | 160.07301 |

Data sourced from PubChemLite (predicted).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR spectra are not available in public databases. Based on the chemical structure, the following characteristic signals would be expected:

-

¹H-NMR:

-

A singlet corresponding to the six protons of the two geminal methyl groups (C(CH₃)₂).

-

A singlet for the two protons of the methylene group (-CH₂-).

-

A singlet for the three protons of the methoxy group (-OCH₃).

-

A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which is exchangeable with D₂O.

-

-

¹³C-NMR:

-

Signals for the two equivalent geminal methyl carbons.

-

A signal for the quaternary carbon.

-

A signal for the methylene carbon.

-

A signal for the methoxy carbon.

-

Two distinct signals for the carbonyl carbons of the ester and the carboxylic acid.

-

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. The key vibrational frequencies expected would be:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

C-H stretching bands for the methyl and methylene groups, typically just below 3000 cm⁻¹.

-

A sharp C=O stretching band for the ester carbonyl, typically around 1735-1750 cm⁻¹.

-

A C=O stretching band for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹.

-

C-O stretching bands for the ester and carboxylic acid groups.

Biological Activity and Potential Applications

There is no specific biological activity data reported for this compound. However, studies on structurally related succinic acid monoesters have indicated potential biological activities that may warrant investigation for this compound.

-

Antimicrobial and Antifungal Activity: Various monoesters derived from succinic anhydride have been shown to exhibit activity against fungal strains like C. albicans and A. niger, and bacterial strains such as E. coli. The efficacy of these compounds is often dependent on the nature of the substituents on the ester group.

-

Metabolic Regulation: Succinic acid monoethyl ester has been investigated as a potential insulinotropic agent for non-insulin dependent diabetes mellitus. Studies in diabetic rat models showed that it could reduce plasma glucose, increase plasma insulin, and have a positive effect on lipid profiles and peroxidation, suggesting antihyperlipidemic and antiperoxidative effects.

These findings suggest that this compound could be a candidate for screening in antimicrobial and metabolic disorder research programs.

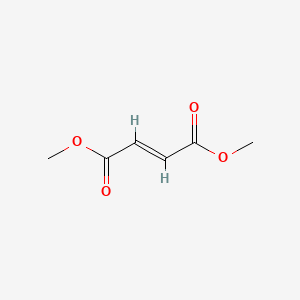

Caption: Potential biological activities based on related succinic acid monoesters.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide on 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

IUPAC Name: 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals in drug development. It is important to note that while this guide is thorough, specific experimental data and dedicated literature for this particular compound are limited. Therefore, some sections on experimental protocols and biological roles are based on established principles for structurally related compounds.

Chemical Identity and Properties

This compound, also known by synonyms such as 1-methyl 2,2-dimethylsuccinate and 3-carbomethoxy-3-methylbutanoic acid, is a dicarboxylic acid monoester. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 32980-26-0 |

| Canonical SMILES | CC(C)(CC(=O)O)C(=O)OC |

| InChI Key | NENLLFGJFVVZEU-UHFFFAOYSA-N |

Synthesis and Purification

A plausible synthetic route for this compound involves the selective mono-esterification of 2,2-dimethylsuccinic acid. A general workflow for such a synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

A general protocol for the synthesis of this compound from 2,2-dimethylsuccinic anhydride is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylsuccinic anhydride in an excess of methanol.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining starting material and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Analytical Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

Expected NMR Data:

| Nucleus | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ¹H | ~1.2 | singlet | 6H | -C(CH₃)₂- |

| ¹H | ~2.6 | singlet | 2H | -CH₂-COOH |

| ¹H | ~3.7 | singlet | 3H | -COOCH₃ |

| ¹H | ~11-12 | broad singlet | 1H | -COOH |

| ¹³C | ~25 | quartet | - | -C(CH₃)₂- |

| ¹³C | ~45 | singlet | - | -C(CH₃)₂- |

| ¹³C | ~45 | triplet | - | -CH₂-COOH |

| ¹³C | ~52 | quartet | - | -COOCH₃ |

| ¹³C | ~175 | singlet | - | -COOCH₃ |

| ¹³C | ~180 | singlet | - | -COOH |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z |

| [M-H]⁻ | 159.0663 |

| [M+Na]⁺ (Positive Mode) | 183.0628 |

Potential Biological Significance and Signaling

While no specific biological activity has been documented for this compound, its structural similarity to succinate suggests it could potentially interact with metabolic and signaling pathways involving succinate. Succinate is a key intermediate in the Krebs cycle and has emerged as an important signaling molecule, particularly in the context of inflammation and cancer.

Succinate can be released from cells and act on a specific G-protein coupled receptor, SUCNR1 (or GPR91), to initiate downstream signaling cascades. Intracellularly, succinate can inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular response to low oxygen.

Caption: Generalized extracellular succinate signaling via the SUCNR1 receptor.

Disclaimer: The biological activities and signaling pathways described above are for succinate and are presented for contextual purposes. There is no direct evidence to suggest that this compound participates in these pathways. Further research is required to elucidate any potential biological roles of this specific molecule.

Conclusion

This technical guide provides a summary of the available information and theoretical considerations for this compound. While it is a well-defined chemical entity, its biological functions and applications remain largely unexplored. The provided protocols and data serve as a starting point for researchers interested in synthesizing, characterizing, and investigating the potential of this molecule in various scientific disciplines, including drug discovery and development.

An In-depth Technical Guide to 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid (CAS: 32980-26-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (CAS number 32980-26-0), a dicarboxylic acid monoester with potential applications as a building block in organic synthesis and medicinal chemistry. This document consolidates available physicochemical data, safety information, and synthetic approaches to serve as a valuable resource for professionals in research and development.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as 2,2-Dimethylsuccinic acid 1-methyl ester and 3-Carbomethoxy-3-methylbutanoic acid, is a white crystalline solid.[1][2] Its fundamental identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 32980-26-0[3][4] |

| Molecular Formula | C₇H₁₂O₄[3][4] |

| IUPAC Name | This compound[3] |

| Synonyms | 1-Methyl 2,2-dimethylsuccinate, 2,2-Dimethylsuccinic acid 1-methyl ester, 3-Carbomethoxy-3-methylbutanoic acid |

| SMILES | O=C(OC)C(C)(C)CC(O)=O[4] |

| InChIKey | NENLLFGJFVVZEU-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | [3][4] |

| Boiling Point | 256 °C at 760 mmHg | Crysdot LLC |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| Density | 1.126 g/cm³ | Alfa Chemistry |

| pKa (Predicted) | 4.42 ± 0.17 | ChemBK |

Spectroscopic Data

Synthesis and Reactivity

A detailed, peer-reviewed synthesis protocol specifically for this compound is not prominently available in the searched literature. However, general methods for the synthesis of related succinic acid esters can be adapted. One potential synthetic route, based on the synthesis of a similar compound, is outlined below.

Potential Synthetic Workflow

This logical workflow illustrates a possible approach to the synthesis of the target compound.

Caption: A potential synthetic route to this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard esterification procedures for dicarboxylic anhydrides. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

2,2-Dimethylsuccinic anhydride

-

Anhydrous Methanol

-

Acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 2,2-dimethylsuccinic anhydride in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Applications in Research and Drug Development

Currently, there is limited published information on the specific biological activities or direct applications of this compound in drug development. However, its structural motif as a dicarboxylic acid monoester suggests its potential utility as a versatile building block or intermediate in the synthesis of more complex molecules with potential therapeutic value.

The related compound, monomethyl succinate, has been investigated as an antimicrobial agent that inhibits succinate dehydrogenase, leading to mitochondrial membrane depolarization and neuronal death.[6] While this does not directly imply similar activity for the dimethylated analog, it suggests a potential area for future investigation.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

This compound is a chemical compound with established physicochemical properties but limited currently documented applications in biological or medicinal chemistry research. Its structure suggests potential as a synthetic intermediate, and this guide provides a foundational understanding for researchers interested in exploring its utility. Further investigation is warranted to fully elucidate its reactivity, biological activity, and potential as a precursor for novel therapeutic agents.

References

An In-depth Technical Guide to 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. Due to the limited availability of published experimental data for this specific molecule, this document also explores potential synthetic approaches and biological activities based on related compounds, offering a framework for future research and development.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| CAS Number | 32980-26-0 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(CC(=O)O)C(=O)OC | [3] |

| InChI Key | NENLLFGJFVVZEU-UHFFFAOYSA-N | [1] |

| XLogP3-AA | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 63.6 Ų | [2] |

Chemical Structure

The chemical structure of this compound is presented below.

Experimental Protocols

A plausible synthetic route could involve the methylation of the corresponding carboxylic acid precursor. The general workflow for such a synthesis and subsequent analysis is outlined below.

Note: This represents a hypothetical workflow. Actual reaction conditions, reagents, and purification methods would require experimental optimization.

Potential Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound.

However, a structurally related compound, succinic acid monomethyl ester (SAMME), has been reported to exhibit antimicrobial activity.[4] The proposed mechanism of action for SAMME involves the inhibition of succinate dehydrogenase, a key enzyme in the citric acid cycle and the electron transport chain.[4] This inhibition leads to mitochondrial membrane depolarization and ultimately, cell death.[4]

While this information pertains to a different molecule, it suggests a potential avenue of investigation for this compound. Future research could explore whether this compound exhibits similar inhibitory effects on succinate dehydrogenase or other metabolic enzymes.

Disclaimer: The signaling pathway depicted above is a hypothetical model based on the activity of a related compound and has not been experimentally validated for this compound.

Conclusion

This compound is a small molecule with well-defined physicochemical properties. While specific experimental data on its synthesis and biological activity are scarce, its structural similarity to other bioactive compounds suggests that it may be a valuable candidate for further investigation in drug discovery and development. The information and frameworks provided in this guide are intended to serve as a foundation for future research into this promising compound.

References

Synthesis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility and scalability. This document details the necessary starting materials, reaction conditions, and expected outcomes, presented in a clear and concise format to facilitate its application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed as a two-step process commencing from 3,3-dimethylsuccinic acid. The initial step involves the cyclization of the diacid to form the corresponding anhydride, 3,3-dimethylsuccinic anhydride. The subsequent and final step is the regioselective mono-esterification of the cyclic anhydride with methanol to yield the target product.

Figure 1: Proposed two-step synthesis pathway for this compound.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3,3-Dimethylsuccinic Acid | 3,3-Dimethylbutanedioic acid | 498-21-5 | C₆H₁₀O₄ | 146.14 | White solid | 138-142 | - |

| 3,3-Dimethylsuccinic Anhydride | Dihydro-3,3-dimethyl-2,5-furandione | 17347-61-4 | C₆H₈O₃ | 128.13 | Solid | 29-31 | 219-220 |

| This compound | This compound | 32980-26-0 | C₇H₁₂O₄ | 160.17 | Not available | Not available | Not available |

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on well-established methods for analogous transformations.

Step 1: Synthesis of 3,3-Dimethylsuccinic Anhydride

This procedure details the dehydration of 3,3-dimethylsuccinic acid to its corresponding cyclic anhydride using acetyl chloride.

Figure 2: Experimental workflow for the synthesis of 3,3-dimethylsuccinic anhydride.

Materials and Reagents:

-

3,3-Dimethylsuccinic acid

-

Acetyl chloride

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser, place 3,3-dimethylsuccinic acid (1.0 eq).

-

Carefully add acetyl chloride (2.0-3.0 eq) to the flask. Caution: Acetyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing until all the solid 3,3-dimethylsuccinic acid has dissolved (typically 1-2 hours).

-

After the reaction is complete, allow the mixture to cool to room temperature, during which crystals of 3,3-dimethylsuccinic anhydride should form.

-

Further cool the flask in an ice bath to maximize crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two small portions of cold, anhydrous diethyl ether to remove any residual acetyl chloride and acetic acid.

-

Dry the product under vacuum to obtain pure 3,3-dimethylsuccinic anhydride.

Expected Yield: 90-95%

Step 2: Synthesis of this compound

This procedure describes the selective ring-opening of 3,3-dimethylsuccinic anhydride with methanol to yield the desired mono-methyl ester.

Figure 3: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

-

3,3-Dimethylsuccinic anhydride

-

Anhydrous methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,3-dimethylsuccinic anhydride (1.0 eq) in an excess of anhydrous methanol (e.g., 5-10 eq).

-

Attach a reflux condenser and heat the mixture to reflux.

-

Continue refluxing for 2-4 hours to ensure complete conversion of the anhydride.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel if necessary.

Expected Yield: >95%

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis.

| Step | Reactant | Product | Reagent(s) | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| 1 | 3,3-Dimethylsuccinic Acid | 3,3-Dimethylsuccinic Anhydride | Acetyl Chloride | None | 1-2 h | Reflux | 90-95 |

| 2 | 3,3-Dimethylsuccinic Anhydride | This compound | Methanol | Methanol | 2-4 h | Reflux | >95 |

Concluding Remarks

The synthetic route outlined in this guide offers a straightforward and efficient method for the preparation of this compound. The procedures are based on well-understood and reliable organic reactions, making them suitable for implementation in a standard organic chemistry laboratory. The high expected yields and the use of readily available reagents contribute to the overall practicality of this synthesis. Researchers can adapt and optimize the provided protocols to meet their specific needs for scale and purity.

An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (CAS No: 32980-26-0). While experimental data for this specific compound is limited in publicly available literature, this document compiles existing information, presents predicted values from computational models, and details established experimental protocols for the determination of key carboxylic acid characteristics. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work that may involve this or structurally related molecules.

Chemical Identity and Structure

This compound is a dicarboxylic acid monoester. Its structure consists of a butane backbone with a carboxylic acid group at one terminus and a methyl ester at the other, with two methyl groups attached to the C3 position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 32980-26-0[1] |

| Molecular Formula | C₇H₁₂O₄[1][2] |

| Molecular Weight | 160.17 g/mol [1][2] |

| Canonical SMILES | CC(C)(CC(=O)O)C(=O)OC[3] |

| InChI Key | NENLLFGJFVVZEU-UHFFFAOYSA-N[1] |

| Synonyms | 2,2-Dimethylsuccinic acid 1-methyl ester, 3-Carbomethoxy-3-methylbutanoic acid[2] |

Physical Properties

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | Not Available | - |

| Boiling Point | 256 °C at 760 mmHg | Predicted[7] |

| Solubility in Water | Not Available | - |

| Solubility in Organic Solvents | Expected to be soluble in alcohols, ethers, and other common organic solvents.[4][5] | General Property |

| pKa | Not Available | - |

| XLogP3 | 0.5 | Computed by PubChem[1] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

Chemical and Spectroscopic Properties

The chemical reactivity of this compound is dictated by the presence of the carboxylic acid and methyl ester functional groups. The carboxylic acid moiety can undergo typical reactions such as deprotonation to form a carboxylate salt, and esterification.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently published. However, the expected spectral characteristics can be predicted based on its structure.

Table 3: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (δ ~10-13 ppm).- A singlet for the methoxy protons (δ ~3.7 ppm).- A singlet for the methylene protons (δ ~2.5-2.8 ppm).- A singlet for the two gem-dimethyl protons (δ ~1.2-1.5 ppm). |

| ¹³C NMR | - A signal for the carboxylic carbon (δ ~175-185 ppm).- A signal for the ester carbonyl carbon (δ ~170-175 ppm).- A signal for the methoxy carbon (δ ~52 ppm).- Signals for the quaternary, methylene, and methyl carbons in the aliphatic region. |

| IR Spectroscopy | - A very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (around 1710 cm⁻¹).- A strong C=O stretch from the methyl ester (around 1740 cm⁻¹).- C-O stretching and C-H bending and stretching vibrations.[8][9][10] |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 160. A base peak resulting from fragmentation, likely involving the loss of the methoxy group or the carboxylic acid group.[9] |

Experimental Protocols

The following are generalized experimental protocols for determining the key physical and chemical properties of a carboxylic acid like this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus. A small, powdered sample of the crystalline material is packed into a capillary tube and heated. The temperature range over which the substance melts is recorded. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.

Determination of Solubility

The solubility of the compound can be tested in a range of solvents including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl. This provides information about the polarity and the presence of acidic or basic functional groups.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the carboxylic acid is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a pH meter. The pKa is the pH at which half of the acid has been neutralized.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and analyzing it in an NMR spectrometer.

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained by placing a small amount of the sample (as a neat liquid, a thin film, or a KBr pellet for solids) in an IR spectrometer.

-

Mass Spectrometry (MS): The mass spectrum is obtained by introducing the sample into a mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is then measured.

Synthesis and Reactivity

References

- 1. This compound | C7H12O4 | CID 15039565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 10. echemi.com [echemi.com]

Biological activity of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

Acknowledgment of Data Unavailability

Initial searches for the biological activity of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (CAS: 32980-26-0) have not yielded specific data regarding its mechanism of action, quantitative biological effects, or established signaling pathways. Publicly available information is largely limited to its chemical properties and sourcing.[1][2]

This document, therefore, serves as a technical guide outlining a comprehensive, hypothetical workflow for the initial biological characterization of a novel chemical entity, using this compound as a representative example. This guide is intended for researchers, scientists, and drug development professionals.

Technical Guide: A Workflow for the Biological Characterization of this compound

This guide details a systematic approach to elucidate the biological activity of a novel compound, beginning with computational predictions and progressing through a tiered series of in vitro assays.

In Silico Profiling and Target Prediction

The first step in characterizing a novel compound is to predict its potential biological activities using computational methods. These predictions can help to prioritize subsequent experimental assays.

Experimental Protocol: In Silico Analysis

-

Physicochemical Property Calculation: The compound's structure is used to calculate key physicochemical properties such as molecular weight, logP, and polar surface area. These properties are important for predicting drug-likeness and potential absorption, distribution, metabolism, and excretion (ADME) characteristics.

-

Target Prediction: The chemical structure of this compound is submitted to various target prediction algorithms (e.g., SwissTargetPrediction, SuperPred). These tools compare the structure to libraries of known bioactive molecules to identify potential protein targets.

-

Pathway Analysis: Predicted targets are then mapped to known biological pathways using databases such as KEGG and Reactome. This helps to generate hypotheses about the compound's potential mechanism of action.

Hypothetical In Silico Profiling Workflow

Caption: In silico workflow for predicting biological activity.

Primary In Vitro Screening

Based on the in silico predictions, a panel of primary in vitro assays is conducted to obtain the first experimental evidence of biological activity.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human cell line (e.g., HEK293) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations (e.g., 0.1 µM to 100 µM). The cells are then treated with the compound or vehicle control for 48-72 hours.

-

MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved with a solubilization solution, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by fitting the data to a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| HeLa | Cervical Cancer | 15.2 ± 1.8 |

| A549 | Lung Cancer | 25.7 ± 3.1 |

| MCF-7 | Breast Cancer | > 100 |

| HEK293 | Normal Kidney | > 100 |

Hypothetical Primary Screening Workflow

Caption: Workflow for primary in vitro screening.

Secondary Assays and Mechanism of Action Studies

"Hits" from the primary screening are further investigated in secondary assays to confirm their activity and to begin elucidating their mechanism of action. Assuming the hypothetical cytotoxicity data in Table 1, the following secondary assays would be prioritized.

Experimental Protocol: Caspase-Glo 3/7 Assay (Apoptosis Assay)

-

Cell Treatment: HeLa cells are seeded in a 96-well plate and treated with this compound at its IC50 and 2x IC50 concentrations for 24 hours. A known apoptosis inducer (e.g., staurosporine) is used as a positive control.

-

Caspase-Glo 3/7 Reagent Addition: The Caspase-Glo 3/7 reagent is added to each well, and the plate is incubated at room temperature for 1 hour.

-

Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.

-

Data Analysis: The fold-change in caspase activity is calculated relative to the vehicle-treated control.

Table 2: Hypothetical Apoptosis Induction Data

| Treatment | Concentration | Fold Change in Caspase-3/7 Activity |

| Vehicle Control | - | 1.0 |

| This compound | 15 µM (IC50) | 3.5 ± 0.4 |

| This compound | 30 µM (2x IC50) | 6.2 ± 0.7 |

| Staurosporine (Positive Control) | 1 µM | 8.9 ± 0.9 |

Hypothetical Apoptosis Signaling Pathway

Caption: Hypothetical apoptosis induction pathway.

Cell-Based Imaging and Target Engagement

To visualize the cellular effects and confirm target engagement, cell-based imaging techniques can be employed.

Experimental Protocol: Immunofluorescence Staining for a Key Pathway Protein

-

Cell Culture and Treatment: HeLa cells are grown on coverslips and treated with this compound at its IC50 for 24 hours.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against a protein in the hypothesized pathway (e.g., phospho-p53) overnight at 4°C, followed by incubation with a fluorescently-labeled secondary antibody.

-

Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Microscopy and Image Analysis: Images are acquired using a fluorescence microscope, and the localization and intensity of the protein of interest are quantified.

This comprehensive workflow provides a robust framework for the initial biological characterization of a novel compound like this compound, enabling the generation of a detailed biological activity profile.

References

An In-depth Technical Guide to 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. Due to the limited availability of public-domain information, this document focuses on the fundamental characteristics of the compound.

Chemical Identity and Structure

This compound, also known by synonyms such as 1-Methyl 2,2-dimethylsuccinate and 2,2-Dimethylsuccinic acid methyl ester, is a monomethyl ester of 2,2-dimethylsuccinic acid.[1][2] Its chemical structure is characterized by a butanoic acid backbone with two methyl groups at the C3 position and a methoxy group esterified to the C4 carboxylic acid.

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is: CC(C)(CC(=O)O)C(=O)OC.[1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, primarily based on computed data from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C7H12O4 | PubChem[1] |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 32980-26-0 | PubChem[1] |

| InChI Key | NENLLFGJFVVZEU-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Topological Polar Surface Area | 63.6 Ų | PubChem[1][3] |

| Hydrogen Bond Donor Count | 1 | ChemScene |

| Hydrogen Bond Acceptor Count | 3 | ChemScene |

| Rotatable Bond Count | 3 | ChemScene |

Experimental Data and Protocols

While specific synthesis methods for this exact compound are not detailed in the available search results, related compounds have been synthesized. For instance, methods for producing other substituted oxobutanoic acids have been patented, which could potentially be adapted.

Biological Activity and Signaling Pathways

There is a notable lack of information in the public domain regarding the specific biological activities and signaling pathways associated with this compound.

The parent compound, 2,2-dimethylsuccinic acid, is classified as a methyl-branched fatty acid and is associated with lipid metabolism.[4] However, the esterification to form this compound can significantly alter its biological properties, and thus, no direct extrapolation of activity should be made without experimental validation.

Logical Relationships and Potential Research Directions

Given the structural similarity to metabolic intermediates, a logical starting point for investigating the biological role of this compound would be its effect on cellular metabolism. The following diagram illustrates a hypothetical workflow for initial biological screening.

Conclusion

This compound is a well-characterized small molecule from a physicochemical standpoint. However, its biological role remains largely unexplored. This presents an opportunity for researchers in drug discovery and chemical biology to investigate its potential effects on cellular processes, particularly in the context of metabolism, given its structural relationship to succinic acid derivatives. Future studies are warranted to elucidate its synthesis, biological activity, and potential therapeutic applications.

References

- 1. This compound | C7H12O4 | CID 15039565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 32980-26-0 CAS MSDS (1-Methyl 2,2-dimethylsuccinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]

- 4. Showing Compound 2,2-Dimethylsuccinic acid (FDB022833) - FooDB [foodb.ca]

Technical Guide: 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

InChIKey: NENLLFGJFVVZEU-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound, also known as 1-methyl 2,2-dimethylsuccinate, is a carboxylic acid and ester derivative.[1] Its fundamental identifiers and properties are summarized below.

| Property | Value | Source |

| InChIKey | NENLLFGJFVVZEU-UHFFFAOYSA-N | [1] |

| CAS Number | 32980-26-0 | [1] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(CC(=O)O)C(=O)OC | [1] |

| Boiling Point | 256°C at 760 mmHg | |

| Purity | ≥95% to ≥98% (Commercially available) |

Spectral and Computational Data

Predicted mass spectrometry data for various adducts of this compound have been computed and are presented below. This data can be valuable for mass spectrometry-based identification and characterization of the compound.

| Adduct | m/z |

| [M+H]⁺ | 161.08084 |

| [M+Na]⁺ | 183.06278 |

| [M-H]⁻ | 159.06628 |

| [M+NH₄]⁺ | 178.10738 |

| [M+K]⁺ | 199.03672 |

| [M+H-H₂O]⁺ | 143.07082 |

| [M+HCOO]⁻ | 205.07176 |

| [M+CH₃COO]⁻ | 219.08741 |

Experimental Protocols

A detailed, publicly available experimental protocol for the specific synthesis of this compound could not be identified in the current literature search. However, a logical synthetic approach can be inferred from general organic chemistry principles.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the selective hydrolysis of a corresponding diester, such as dimethyl 2,2-dimethylsuccinate. This proposed pathway involves two main steps:

-

Esterification: Reaction of 2,2-dimethylsuccinic acid with an excess of methanol in the presence of an acid catalyst to yield dimethyl 2,2-dimethylsuccinate.

-

Selective Monohydrolysis: Controlled hydrolysis of one of the methyl ester groups of dimethyl 2,2-dimethylsuccinate to the corresponding carboxylic acid, yielding the target compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Further research is required to elucidate any potential pharmacological or biological effects of this compound. Due to the lack of this information, diagrams for signaling pathways or detailed experimental workflows for biological assays cannot be provided at this time.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be taken when handling this compound. Work should be conducted in a well-ventilated area.

References

Methodological & Application

Application Notes and Protocols for 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for selective transformations, making it a valuable precursor in the synthesis of complex molecules and pharmaceutical intermediates.

Chemical and Physical Properties

This compound, also known as 1-methyl 2,2-dimethylsuccinate or 3-carbomethoxy-3-methylbutanoic acid, is a heterocyclic organic compound.[1] It is a colorless liquid at room temperature and is utilized in various chemical processes as a reagent in organic synthesis.[2]

| Property | Value |

| CAS Number | 32980-26-0 |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Boiling Point | 256°C at 760 mmHg |

| Density | 1.126 g/cm³[1] |

| Storage | Room Temperature |

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a bifunctional building block. The presence of a carboxylic acid and a methyl ester allows for orthogonal chemical modifications. The carboxylic acid moiety can be readily converted into amides, esters, or acid chlorides, while the methyl ester can be hydrolyzed or transesterified. This compound has found particular use in the synthesis of pharmacologically active molecules, serving as a key component in the generation of compound libraries for drug discovery.

A significant application is in amide bond formation , where the carboxylic acid group is coupled with various amines to introduce the 3-methoxycarbonyl-3,3-dimethylpropanoyl moiety. This has been demonstrated in the synthesis of potential therapeutic agents, including glycyrrhetinic acid derivatives for treating hyperkalemia and LpxC inhibitors for combating gram-negative bacterial infections.[3][4]

Experimental Protocols

General Amide Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using a peptide coupling reagent such as HATU.

Reaction Scheme:

Materials:

-

This compound

-

Amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF, add the amine of interest (1.0-1.2 equiv.).

-

Add HATU (1.5 equiv.) and DIEA (4.0 equiv.) to the reaction mixture. In some cases, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to facilitate the reaction.[4]

-

Stir the resulting solution overnight at room temperature.

-

Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the desired amide.[3]

Quantitative Data from Representative Syntheses:

| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Time | Product |

| This compound (0.32 mmol) | Glycyrrhetinic acid derivative (0.27 mmol) | HATU (1.5 equiv.) | DIEA (4.0 equiv.) | Not specified | Overnight | Amide derivative[3] |

| This compound (0.196 mmol) | Compound A (0.196 mmol) | HATU (4.0 equiv.) | DIEA (4.0 equiv.) | DMF | Not specified | Amide derivative[4] |

| This compound (10 mmol) | N1-(2-chlorobenzyl)-4-methoxybenzene-1,2-diamine (10 mmol) | HATU (1.5 equiv.) | TEA (3.0 equiv.) | THF | 24 h | Amide derivative[5] |

Acid Chloride Formation

The carboxylic acid can be converted to the more reactive acid chloride, which can then be used in acylation reactions.

Reaction Scheme:

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in an excess of thionyl chloride (e.g., 5-10 equiv.).

-

Stir the solution at room temperature for 2 hours.[6]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting acid chloride can be used in the next step without further purification.

Visualizations

Experimental Workflow for Amide Coupling

References

- 1. succinate suppliers USA [americanchemicalsuppliers.com]

- 2. Page loading... [wap.guidechem.com]

- 3. WO2019060051A1 - Glycyrrhetinic acid derivatives for treating hyperkalemia - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. US20240043423A1 - Compounds and methods for treatment of hedgehog pathway associated conditions - Google Patents [patents.google.com]

- 6. WO2013079223A1 - Pyrrolo carboxamides as modulators of orphan nuclear receptor rar-related orphan receptor-gamma (rorÏ, nr1f3) activity and for the treatment of chronic inflammatory and autoimmune diseases - Google Patents [patents.google.com]

Characterization of 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid: A Guide to Analytical Methods

Introduction:

This document provides a comprehensive overview of analytical methodologies for the characterization of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (MDMOA), a compound of interest in pharmaceutical and chemical research. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible analysis of this molecule. MDMOA, with the chemical formula C7H12O4 and a molecular weight of 160.17 g/mol , requires precise analytical techniques for its identification, purity assessment, and quantification.[1] The protocols outlined below cover chromatographic, spectroscopic, and thermal analysis techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is typically employed for the analysis of carboxylic acids.[2][3]

Experimental Protocol:

A generalized HPLC method for the analysis of dicarboxylic acids can be adapted for MDMOA.[2]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio should be optimized to achieve good peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm, as carboxylic acids generally show absorbance at lower wavelengths.[3]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

| Parameter | Value |

| Purity (Typical) | ≥ 98% (as determined by peak area) |

| Retention Time (tR) | To be determined experimentally |

| Theoretical Plates (N) | > 2000 |

| Tailing Factor (T) | 0.8 - 1.5 |

Workflow for HPLC Analysis:

Caption: Workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6).

-

¹H NMR: Acquire proton NMR spectra to determine the number of different types of protons and their connectivity.

-

¹³C NMR: Acquire carbon-13 NMR spectra to identify the number of different types of carbon atoms in the molecule.

Predicted ¹H and ¹³C NMR Data:

Logical Relationship of NMR Signals to Structure:

Caption: Relationship between the structure of MDMOA and its expected NMR signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a liquid chromatograph (LC-MS) or for direct infusion.

-

Ionization Mode: Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ionization modes should be tested to determine the most sensitive detection method.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 161.0808 |

| [M+Na]⁺ | 183.0628 |

| [M-H]⁻ | 159.0663 |

| [M+NH₄]⁺ | 178.1074 |

| [M+K]⁺ | 199.0367 |

Data sourced from PubChem predictions.[4]

Workflow for LC-MS Analysis:

Caption: Workflow for the LC-MS analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad |

| C-H stretch (Aliphatic) | 2950-2850 | Medium |

| C=O stretch (Ester) | ~1735 | Strong |

| C=O stretch (Carboxylic acid) | ~1710 | Strong |

| C-O stretch (Ester) | 1300-1000 | Strong |

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.[5][6]

Experimental Protocol:

-

Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.

-

TGA: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) to determine the decomposition temperature.

-

DSC: Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10 °C/min) to determine the melting point and other thermal transitions.

Expected Thermal Events:

| Analysis | Event | Temperature Range (°C) |

| DSC | Melting (Endotherm) | To be determined |

| TGA | Decomposition (Mass Loss) | To be determined |

Logical Flow of Thermal Analysis:

Caption: Logical flow for the thermal analysis of MDMOA.

The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently determine the identity, purity, and physical properties of this compound, which is crucial for its application in research and development.

References

- 1. This compound | C7H12O4 | CID 15039565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 3. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

Application Notes and Protocols for 1H NMR Spectrum Analysis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, data presentation, and an interpretation of the expected 1H NMR spectrum.

Introduction

This compound is a dicarboxylic acid monomethyl ester. Its structure features a quaternary carbon with two methyl groups, a methylene group, a carboxylic acid, and a methyl ester. 1H NMR spectroscopy is a powerful analytical technique for confirming the structure and assessing the purity of this compound by providing information about the chemical environment of the hydrogen atoms. This application note outlines the expected 1H NMR spectral data and provides a standardized protocol for its acquisition and analysis.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to show four distinct signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted 1H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-12 | Singlet (broad) | 1H | -COOH |

| 2 | ~3.7 | Singlet | 3H | -OCH₃ |

| 3 | ~2.6 | Singlet | 2H | -CH₂- |

| 4 | ~1.3 | Singlet | 6H | -C(CH₃)₂ |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature and may appear as a broad singlet or may not be observed due to exchange with deuterated solvents.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.

-

Sample Weighing: Accurately weigh 5-25 mg of this compound.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[3] Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). The choice of solvent can affect the chemical shifts, particularly of the acidic proton.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

-

Filtration (if necessary): If the solution contains any solid particles, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[1]

-

Transfer to NMR Tube: Carefully transfer the clear solution into a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added. Typically, the residual proton signal of the deuterated solvent is used for referencing.

1H NMR Data Acquisition

The following are general parameters for acquiring a 1D 1H NMR spectrum. These may need to be optimized based on the specific instrument and sample concentration.

Table 2: Typical 1H NMR Acquisition Parameters

| Parameter | Recommended Value | Purpose |

| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |

| Pulse Program | Standard single pulse (e.g., zg30 on Bruker) | Excites the protons for signal detection. |

| Spectral Width (SW) | ~15-20 ppm | Ensures all expected proton signals are within the acquisition window.[4] |

| Number of Scans (NS) | 8-16 | Signal averaging to improve the signal-to-noise ratio.[5][6] |

| Acquisition Time (AQ) | 2-4 seconds | The duration of the free induction decay (FID) detection, affecting resolution.[5][6] |

| Relaxation Delay (D1) | 1-5 seconds | Time allowed for nuclear spins to return to equilibrium between scans.[5] |

| Receiver Gain (RG) | Automatically adjusted | Amplifies the detected signal. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing and Analysis

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The spectrum is referenced by setting the chemical shift of the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons each signal represents.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the 1H NMR analysis of this compound.

Caption: Workflow for 1H NMR analysis.

Structure-Spectrum Correlation

This diagram shows the correlation between the chemical structure of this compound and its expected 1H NMR signals.

Caption: Structure and predicted 1H NMR signals.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: Molecular Weight Confirmation of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid using Mass Spectrometry

Abstract

This application note outlines a detailed protocol for the confirmation of the molecular weight of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid using mass spectrometry. The theoretical molecular weight of this compound (C₇H₁₂O₄) is 160.17 g/mol .[1][2][3][4] This protocol describes two primary methods: Electrospray Ionization (ESI) for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. These methods are fundamental for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction

This compound is a carboxylic acid and ester-containing organic compound. Accurate mass determination is a critical step in the verification of its chemical identity. Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules, thereby enabling the confirmation of molecular weight and offering insights into molecular structure through fragmentation analysis. This document provides standard operating procedures for the analysis of this compound using both ESI-MS and GC-MS techniques.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [1][2][3] |

| Molecular Weight | 160.17 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 160.0736 Da | [3] |

Experimental Protocols

Method 1: Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding the intact molecular ion.[5]

3.1.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 (v/v) solution of methanol and water.

-

To enhance ionization, a small amount of a weak acid or base can be added. For negative ion mode, a trace of ammonium hydroxide can be used. For positive ion mode, formic acid is often added.

3.1.2. Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer is recommended for high-resolution mass accuracy.

-

Ionization Mode: ESI can be performed in both positive and negative ion modes to observe different adducts and fragmentation patterns.[5]

-

Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5 kV

-

Nebulizer Gas (N₂): 1.5 bar

-

Drying Gas (N₂): 6 L/min at 200 °C

-

Mass Range: m/z 50-500

3.1.3. Expected Results

In mass spectrometry, carboxylic acids can be detected in both positive and negative ion modes. In positive ion mode, common adducts include the protonated molecule [M+H]⁺, the sodiated molecule [M+Na]⁺, and the ammoniated molecule [M+NH₄]⁺.[6] In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.[7]

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 161.0814 |

| [M+Na]⁺ | 183.0633 |

| [M-H]⁻ | 159.0657 |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, the polarity and low volatility of carboxylic acids often necessitate a derivatization step to convert them into more volatile and thermally stable esters.[8][9] Methylation is a common derivatization technique.[10][11]

3.2.1. Derivatization: Methylation

-

To approximately 1 mg of this compound, add 1 mL of a methylation reagent such as 2 M methanolic HCl.

-

Heat the mixture at 60-70 °C for 1-2 hours.

-

After cooling, evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis, such as ethyl acetate.

3.2.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL (splitless mode).

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-400.

3.2.3. Expected Results

After methylation, the analyte becomes this compound methyl ester. The expected molecular ion [M]⁺• will have an m/z corresponding to the methylated derivative.

| Derivative | Molecular Formula | Molecular Weight | Expected [M]⁺• m/z |

| Methyl Ester | C₈H₁₄O₄ | 174.19 | 174.0892 |

Data Visualization

Experimental Workflow

Caption: Workflow for molecular weight confirmation.

Conclusion

The protocols described in this application note provide robust methods for the molecular weight confirmation of this compound using both ESI-MS and GC-MS. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. High-resolution mass spectrometry is recommended for unambiguous molecular formula confirmation. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and experimental conditions.

References

- 1. chemscene.com [chemscene.com]

- 2. capotchem.com [capotchem.com]

- 3. This compound | C7H12O4 | CID 15039565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]

- 5. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method for purity analysis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

An Application Note and Protocol for the Purity Analysis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid by High-Performance Liquid Chromatography

Introduction

This compound is a dicarboxylic acid mono-methyl ester with potential applications in organic synthesis and pharmaceutical development. As with any compound intended for research or commercial use, establishing its purity is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique ideally suited for determining the purity of non-volatile and semi-volatile organic compounds.

This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be straightforward and reproducible for use in research and quality control laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing a suitable analytical method.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| XLogP | 0.5 | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 32980-26-0 | [1][2] |

Principle of the HPLC Method